Cas no 2171713-99-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a 1-methylcyclopropyl ethylcarbamoyl moiety, which enhances steric hindrance and stability, making it suitable for constructing peptides with unique conformational properties. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained or hydrophobic segments into peptide sequences, facilitating the study of structure-activity relationships. Its high purity and well-defined reactivity profile make it a reliable choice for researchers in medicinal chemistry and bioconjugation.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid structure
2171713-99-6 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid
CAS番号:2171713-99-6
MF:C26H30N2O5
メガワット:450.526807308197
CID:6455582
PubChem ID:165580788

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid
    • 2171713-99-6
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
    • EN300-1528236
    • インチ: 1S/C26H30N2O5/c1-26(12-13-26)14-15-27-24(31)22(10-11-23(29)30)28-25(32)33-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: RGVHATKEMWWWED-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC1(C)CC1

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1528236-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
10g
$14487.0 2023-06-05
Enamine
EN300-1528236-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1528236-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1528236-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
5g
$9769.0 2023-06-05
Enamine
EN300-1528236-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
10000mg
$14487.0 2023-09-26
Enamine
EN300-1528236-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1528236-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1528236-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
100mg
$2963.0 2023-09-26
Enamine
EN300-1528236-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
250mg
$3099.0 2023-09-26
Enamine
EN300-1528236-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(1-methylcyclopropyl)ethyl]carbamoyl}butanoic acid
2171713-99-6
500mg
$3233.0 2023-09-26

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acidに関する追加情報

Comprehensive Overview of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid (CAS No. 2171713-99-6)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid (CAS No. 2171713-99-6) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 1-methylcyclopropyl moiety, makes it a valuable intermediate for drug discovery and bioconjugation applications. Researchers frequently search for "Fmoc-protected amino acid derivatives" or "peptide coupling reagents," highlighting its relevance in modern synthetic chemistry.

The compound's carboxylic acid functionality and amide linkage enable its use in solid-phase peptide synthesis (SPPS), a technique gaining traction due to the rising demand for therapeutic peptides. With the growing interest in "targeted drug delivery" and "biocompatible materials," this compound's role in creating peptide-based therapeutics aligns with current biomedical trends. Its cyclopropyl group also contributes to metabolic stability, a key consideration in "prodrug design" and "ADME optimization."

Analytical studies of CAS No. 2171713-99-6 often involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity, a topic frequently queried as "HPLC methods for Fmoc compounds." The compound’s stability under acidic and basic conditions is another area of interest, particularly for researchers investigating "pH-sensitive drug release" systems. Its compatibility with common solvents like dimethylformamide (DMF) and dichloromethane (DCM) further enhances its utility in laboratory settings.

In the context of "green chemistry," efforts to optimize the synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid focus on reducing waste and improving atom economy. Queries such as "sustainable peptide synthesis" reflect this shift toward environmentally friendly practices. Additionally, the compound’s potential in "bioorthogonal chemistry"—a field exploring selective reactions in biological systems—has sparked interest, particularly for labeling and imaging applications.

From a commercial perspective, suppliers often highlight the compound’s high purity (>95%) and consistent batch-to-batch reproducibility, addressing common purchaser concerns like "reliable Fmoc-amino acid suppliers." Regulatory compliance, including adherence to Good Manufacturing Practices (GMP), is another critical factor for buyers in the pharmaceutical and biotechnology sectors.

In summary, CAS No. 2171713-99-6 represents a versatile building block in peptide chemistry, bridging fundamental research and industrial applications. Its alignment with trends like "precision medicine" and "biodegradable polymers" ensures its continued relevance in scientific advancements. Future research may explore its derivatives for niche applications, further expanding its utility in life sciences.

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